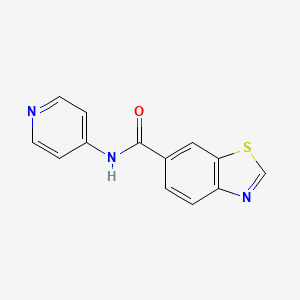

N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide

Description

Properties

CAS No. |

1017108-87-0 |

|---|---|

Molecular Formula |

C13H9N3OS |

Molecular Weight |

255.30 g/mol |

IUPAC Name |

N-pyridin-4-yl-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C13H9N3OS/c17-13(16-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-15-11/h1-8H,(H,14,16,17) |

InChI Key |

WYOAQOULVFOBAD-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |

solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) |

Synonyms |

N-(Pyridin-4-yl)benzo[d]thiazole-6-carboxamide |

Origin of Product |

United States |

Biological Activity

N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a combination of thiazole and benzothiazole functionalities along with a pyridine substituent, enhances its biological activity compared to other similar compounds.

Antimicrobial Activity

Research indicates that N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide acts as an effective inhibitor of bacterial capsule biogenesis in Escherichia coli. Specifically, it inhibits K1 capsule formation with an IC50 value of and demonstrates a selectivity index greater than 200 in bladder cancer cells (BC5637) . This suggests its potential as a lead compound for developing new antibacterial agents.

Anticancer Activity

The compound has shown promising anticancer properties. It has been identified as an apoptosis inducer through the activation of procaspase-3 to caspase-3 in various cancer cell lines. Notably, it exhibits selective cytotoxicity against cancer cells overexpressing procaspase-3 . The structure-activity relationship (SAR) studies reveal that the presence of specific functional groups is crucial for its anticancer activity.

Case Studies and Research Findings

- Inhibition of E. coli Capsule Formation

- Apoptosis Induction in Cancer Cells

Comparative Analysis of Related Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N-(pyridin-2-yl)benzothiazole | Similar benzothiazole core | Anticancer activity |

| N-(5-chloro-pyridin-4-yl)-benzothiazole | Chlorinated derivative | Enhanced antimicrobial properties |

| 2-Amino-benzothiazoles | Basic structural unit | Selective neuronal nitric oxide synthase inhibitors |

The comparative analysis shows that while related compounds share some biological activities, N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide stands out due to its specific combination of functional groups that enhance its therapeutic potential.

The mechanism by which N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide exerts its biological effects primarily involves:

- Inhibition of Bacterial Capsule Formation : The compound interferes with the biosynthesis pathways required for capsule formation in E. coli, which is critical for bacterial virulence .

- Induction of Apoptosis in Cancer Cells : It activates procaspase-3 leading to apoptosis in cancer cells, suggesting a potential role as an anticancer agent .

Scientific Research Applications

Antibacterial Applications

Inhibition of Bacterial Capsule Formation

One of the notable applications of N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide is its role as an inhibitor of bacterial capsule biogenesis. Research has shown that this compound effectively inhibits the formation of K1 capsules in Escherichia coli strains, which are critical virulence factors for urinary tract infections (UTIs). The compound demonstrated an IC50 value of 1.04 ± 0.13 μM and a selectivity index greater than 200 in bladder cells, indicating its potential as a lead compound for developing new antibacterial therapies .

Mechanism of Action

The mechanism by which N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide exerts its antibacterial effects involves targeting polysaccharide encapsulation processes in bacteria. By inhibiting this virulence factor, the compound reduces the ability of E. coli to establish infections without affecting the commensal flora, thus minimizing the risk of antibiotic resistance .

Anticancer Applications

Potential Anticancer Activity

In addition to its antibacterial properties, N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide has been explored for its anticancer potential. Studies indicate that this compound may serve as a lead for developing new therapeutic agents against various cancer types due to its ability to inhibit cell proliferation .

Case Study: In Vitro Evaluation

A study evaluated the antiproliferative activity of benzothiazole derivatives, including N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide. The results showed significant cytotoxic effects on cancer cell lines, suggesting that modifications to this scaffold could enhance its efficacy against specific cancer targets .

Structural Comparisons and Derivatives

The structural uniqueness of N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide lies in its combination of thiazole and benzothiazole functionalities with a pyridine substituent. This structure enhances its biological activity compared to other similar compounds. Below is a comparison table highlighting related compounds and their notable activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(pyridin-2-yl)benzothiazole | Similar benzothiazole core | Anticancer activity |

| N-(5-chloro-pyridin-4-yl)-benzothiazole | Chlorinated derivative | Enhanced antimicrobial properties |

| 2-Amino-benzothiazoles | Basic structural unit | Selective neuronal nitric oxide synthase inhibitors |

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The primary amide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and pyridin-4-amine.

Mechanistic Insight :

Acid-catalyzed hydrolysis generates a protonated intermediate, facilitating water attack. Base-mediated hydrolysis involves hydroxide ion nucleophilic substitution, forming a tetrahedral intermediate before cleavage .

Electrophilic Aromatic Substitution on the Benzothiazole Ring

The benzothiazole core undergoes electrophilic substitution, preferentially at positions 5 or 7 due to electron-donating resonance effects from the thiazole sulfur.

Key Observations :

-

Nitration at position 5 is favored due to steric and electronic factors .

-

Sulfonation requires higher temperatures, and regioselectivity is confirmed via NMR .

Functionalization of the Pyridinyl Group

The pyridine ring participates in alkylation, oxidation, and coordination reactions.

Alkylation

The pyridinyl nitrogen reacts with alkyl halides under basic conditions:

-

Reagents : Methyl iodide, K₂CO₃, DMF, 60°C, 6 hours.

-

Product : N-Methylpyridinium derivative of 1,3-benzothiazole-6-carboxamide.

Oxidation

Pyridine can be oxidized to N-oxide using peracetic acid:

-

Reagents : CH₃COOOH, RT, 12 hours.

-

Product : Pyridine N-oxide derivative.

-

Application : Enhances solubility and modifies electronic properties .

Cross-Coupling Reactions

The benzothiazole ring supports palladium-catalyzed coupling reactions when halogenated. For example:

Conditions :

Reduction Reactions

The benzothiazole ring’s thiazole moiety can be selectively reduced:

Coordination Chemistry

The pyridinyl nitrogen and amide oxygen act as ligands for metal complexes:

-

Example : Reaction with Cu(II) acetate forms a square-planar complex, confirmed by ESR and UV-Vis spectroscopy .

-

Application : Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Mechanistic and Synthetic Considerations

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic reactions, while nonpolar solvents favor electrophilic substitutions .

-

Catalysts : Pd-based catalysts enable efficient cross-coupling, with yields influenced by ligand choice (e.g., Xantphos vs. PPh₃) .

-

Regioselectivity : Directed by substituent electronic effects; electron-withdrawing groups on benzothiazole direct electrophiles to specific positions .

This compound’s reactivity profile underscores its utility in medicinal chemistry for derivative synthesis and mechanistic studies, particularly in developing antimicrobial and anticancer agents .

Comparison with Similar Compounds

Key Differences

| Feature | N-(Pyridin-4-yl)-1,3-benzothiazole-6-carboxamide | Tunlametinib (WHO Compound) |

|---|---|---|

| Substituents | Unsubstituted benzothiazole | 4-Fluoro, 5-(2-fluoro-4-iodoanilino), N-(2-hydroxyethoxy) |

| Biological Activity | Undefined (potential scaffold for modification) | Tyrosine kinase inhibitor (antineoplastic) |

| Solubility | Moderate (due to pyridine) | Enhanced (hydroxyethoxy group) |

| Binding Interactions | π-π stacking, H-bonding (pyridine) | Hydrophobic (iodine), H-bonding (hydroxyethoxy) |

Naphthalene-Based Analogues

4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide This compound replaces the benzothiazole core with a naphthalene system. The naphthalene group increases the aromatic surface area, strengthening π-π stacking (center-to-center distance: 3.5929 Å) compared to benzothiazole. In contrast, the benzothiazole’s planar structure may offer better alignment with enzyme active sites .

Structural and Functional Contrasts

| Parameter | N-(Pyridin-4-yl)-1,3-benzothiazole-6-carboxamide | Naphthalene Analogue |

|---|---|---|

| Aromatic System | Benzothiazole (electron-deficient) | Naphthalene (electron-rich) |

| Dihedral Angle | Likely smaller (planar benzothiazole) | 9.51–11.33° |

| Hydrogen Bonding | Pyridine N as H-bond acceptor | Protonated pyridinium (N—H⋯S/N bonds) |

| Applications | Kinase inhibition (hypothetical) | Crystal engineering, ion recognition |

Preparation Methods

Carbodiimide-Mediated Coupling

This method employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or N,N’-carbonyldiimidazole (CDI) to activate the carboxylic acid group of 1,3-benzothiazole-6-carboxylic acid. The activated intermediate subsequently reacts with pyridin-4-amine under mild conditions.

Procedure :

- Activation : 1,3-Benzothiazole-6-carboxylic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) with EDCl (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) at 0°C.

- Coupling : Pyridin-4-amine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours.

- Workup : The crude product is purified via flash chromatography (DCM:MeOH = 95:5) or recrystallization from ethanol/water.

Advantages : High purity (>95%) and compatibility with sensitive functional groups.

Limitations : Requires stoichiometric coupling agents, increasing cost and waste.

Polyphosphoric Acid (PPA) Condensation

PPA serves as both solvent and catalyst, enabling direct amidation without pre-activation of the carboxylic acid. This method is favored for its simplicity and scalability.

Procedure :

- Reaction : A mixture of 1,3-benzothiazole-6-carboxylic acid (1.0 equiv) and pyridin-4-amine (1.1 equiv) in PPA is heated at 180°C for 2 hours.

- Quenching : The molten mixture is poured into ice-water, neutralized with NaOH, and filtered.

- Purification : The precipitate is recrystallized from acetone/water to yield the product as a crystalline solid.

Advantages : Eliminates need for coupling agents; suitable for large-scale synthesis.

Limitations : Harsh reaction conditions may degrade heat-sensitive substrates.

Schotten-Baumann Acylation

Classical acylation involves converting 1,3-benzothiazole-6-carboxylic acid to its acyl chloride, followed by reaction with pyridin-4-amine in aqueous base.

Procedure :

- Chlorination : The carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux to form 1,3-benzothiazole-6-carbonyl chloride.

- Aminolysis : The acyl chloride is added dropwise to a solution of pyridin-4-amine in aqueous NaHCO₃ at 0°C.

- Isolation : The product is extracted with ethyl acetate and purified via silica gel chromatography.

Advantages : High reaction speed and compatibility with aqueous systems.

Limitations : Acyl chlorides are moisture-sensitive, requiring stringent anhydrous conditions.

Comparative Analysis of Synthetic Methods

Key Observations :

- Carbodiimide-Mediated Coupling offers the highest purity, making it ideal for pharmaceutical applications.

- PPA Condensation is preferred for industrial-scale synthesis due to minimal reagent use and straightforward workup.

- Schotten-Baumann suffers from lower yields due to intermediate hydrolysis but remains useful for small-scale lab synthesis.

Mechanistic Insights and Optimization Strategies

Role of Coupling Agents

EDCl and CDI facilitate amide bond formation by converting the carboxylic acid into an active ester or imidazolide intermediate. EDCl’s superiority lies in its compatibility with HOBt, which suppresses racemization. In contrast, CDI-generated intermediates exhibit higher stability, enabling reactions under milder conditions.

Solvent and Temperature Effects

PPA’s high polarity and acidity lower the activation energy for direct amidation, but temperatures exceeding 180°C risk decarboxylation. In coupling reactions, DMF enhances reagent solubility, while THF may be used for temperature-sensitive substrates.

Purification Techniques

Flash chromatography (DCM:MeOH gradients) effectively removes unreacted amine and coupling byproducts. Recrystallization from ethanol/water yields crystalline products suitable for X-ray diffraction studies.

Q & A

Q. What are the key synthetic routes for N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves coupling 1,3-benzothiazole-6-carboxylic acid derivatives with 4-aminopyridine via carbodiimide-mediated amidation (e.g., EDC or DCC). Optimization includes:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates coupling efficiency.

- Temperature : Reactions are conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) isolates the product. Yields range from 55–70% under optimized conditions .

Q. How is the crystal structure of N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide determined, and what intermolecular interactions stabilize its solid-state packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves the structure. Key features include:

- Hydrogen Bonding : N–H⋯N/S interactions between pyridine N and benzothiazole moieties.

- π-π Stacking : Benzothiazole and pyridine rings exhibit centroid-centroid distances of ~3.6 Å.

- Twinning : Non-merohedral twinning (e.g., twin law [100 010 101]) may require specialized refinement protocols .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?

- Methodological Answer : Standard protocols include:

- Broth Microdilution : MIC (Minimum Inhibitory Concentration) determination against Gram-positive (e.g., S. aureus), Gram-negative (e.g., P. aeruginosa), and fungal strains (e.g., C. albicans).

- Biofilm Inhibition : Crystal violet staining quantifies biofilm biomass reduction.

- Controls : Ciprofloxacin (bacteria) and fluconazole (fungi) serve as positive controls. Activity is reported as MIC values (µg/mL) .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide to therapeutic targets like c-Met kinase?

- Methodological Answer :

- Protein Preparation : Retrieve c-Met kinase structure (PDB ID: 3LQ8), remove water, add hydrogens, and assign charges (e.g., using AutoDock Tools).

- Ligand Preparation : Generate 3D conformers of the compound (OpenBabel) and optimize geometry (DFT/B3LYP).

- Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site. Analyze binding poses for hydrogen bonds (e.g., pyridine N with Met1160) and hydrophobic interactions (benzothiazole with Tyr1159). Dock scores (∆G) correlate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in crystallographic data, such as twinning or partial occupancy in protonated sites?

- Methodological Answer :

- Twin Refinement : Use SHELXL’s TWIN and BASF commands to model twinning ratios (e.g., 0.357:0.643).

- Partial Occupancy : Refine site occupancy factors (SOFs) for disordered protons (e.g., pyridinium H at 0.61 vs. 0.39).

- Validation : Cross-check R-factors (R₁ < 0.05) and electron density maps (Fo-Fc) for omitted regions .

Q. How does substituent variation on the benzothiazole ring impact bioactivity?

- Methodological Answer :

- SAR Analysis : Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups at position 5/6.

- Activity Trends : Nitro groups enhance antimicrobial activity (MIC reduced by 4–8×), while methoxy groups improve solubility but reduce potency.

- Mechanistic Insight : Nitro derivatives increase membrane permeability (logP > 2.5) and disrupt bacterial efflux pumps .

Q. What experimental and computational methods identify metabolic stability and toxicity profiles?

- Methodological Answer :

- Microsomal Stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS. High clearance (>50%) indicates rapid metabolism.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- In Silico Toxicity : Use ADMET predictors (e.g., SwissADME) to flag hepatotoxicity risks (e.g., benzothiazole ring oxidation) .

Data Interpretation and Troubleshooting

Q. How should researchers address discrepancies between calculated and experimental NMR spectra?

- Methodological Answer :

- Solvent Effects : Simulate spectra (e.g., ACD/Labs) with deuterated solvent corrections (DMSO-d₆ shifts Hα by ~0.3 ppm).

- Tautomerism : Check for keto-enol equilibria (e.g., NH protons in D₂O exchange experiments).

- Impurity Peaks : Compare with HPLC purity (>95%) to rule out byproducts .

Q. What advanced techniques validate target engagement in cellular models?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, heat-denature (37–65°C), and quantify soluble target (c-Met) via Western blot.

- Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate target-protein complexes for MS identification .

Tables for Key Data

Table 1 : Antimicrobial Activity of N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide Derivatives

| Substituent | MIC (µg/mL) S. aureus | MIC (µg/mL) P. aeruginosa | LogP |

|---|---|---|---|

| -H | 16 | 32 | 2.1 |

| -NO₂ | 4 | 8 | 2.8 |

| -OMe | 32 | 64 | 1.6 |

| Data from |

Table 2 : Crystallographic Data for Protonation States

| Site | Occupancy | Hydrogen Bonds (Å) |

|---|---|---|

| Pyridinium N | 0.61 | N–H⋯S (2.85) |

| Neutral N | 0.39 | N–H⋯N (3.10) |

| Data from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.